Product packaging for Gepirone hydrochloride(Cat. No.:CAS No. 83928-66-9)

Gepirone hydrochloride

Cat. No.: B1206559
CAS No.: 83928-66-9
M. Wt: 395.9 g/mol
InChI Key: DGOCVISYYYQFEP-UHFFFAOYSA-N
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Description

Gepirone hydrochloride (CAS 83928-66-9) is a psychotropic compound belonging to the azapirone class, structurally related to buspirone. It functions as a selective partial agonist of the serotonin 5-HT1A receptor . By binding to these receptors, it modulates serotonergic activity in the central nervous system. Its partial agonistic activity at presynaptic 5-HT1A autoreceptors in the raphe nuclei leads to their eventual desensitization, which ultimately enhances serotonin release and neurotransmission . This mechanism provides a differentiated approach from SSRIs and is a key focus of research into novel antidepressant and anxiolytic pathways . The primary research applications for this compound are in the study of major depressive disorder (MDD) and anxiety disorders . Its targeted action on the 5-HT1A receptor makes it a valuable tool for investigating depression, particularly subtypes such as anxious depression, without the confounding side effects of weight gain or sexual dysfunction often associated with other antidepressant classes in clinical settings . The compound is provided as a reference standard for non-clinical, non-human research purposes. All information presented is for informational purposes only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30ClN5O2 B1206559 Gepirone hydrochloride CAS No. 83928-66-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

83928-66-9

Molecular Formula

C19H30ClN5O2

Molecular Weight

395.9 g/mol

IUPAC Name

4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C19H29N5O2.ClH/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18;/h5-7H,3-4,8-15H2,1-2H3;1H

InChI Key

DGOCVISYYYQFEP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C.Cl

Other CAS No.

83928-66-9

Pictograms

Irritant; Health Hazard

Related CAS

83928-76-1 (Parent)

Synonyms

4,4-dimethyl-1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-2,6-piperidinedione
BMY 13805
BMY-13805
gepirone
gepirone monohydrochloride
MJ 13805
MJ 13805-1
MJ-13805

Origin of Product

United States

Molecular and Cellular Pharmacology of Gepirone Hydrochloride

Serotonin (B10506) Receptor System Interactions

Gepirone's pharmacological effects are primarily mediated through its interactions with specific serotonin (5-HT) receptor subtypes. It exhibits a distinct profile as a selective partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors. mghpsychnews.orgmghpsychnews.org

5-HT1A Receptor Agonism and Partial Agonism

Gepirone (B1671445) acts as a selective partial agonist at 5-HT1A receptors. ncats.ioneiglobal.comnih.gov This means it binds to and activates these receptors, but with a lower intrinsic efficacy than the endogenous neurotransmitter, serotonin. patsnap.compatsnap.com This partial agonism allows gepirone to modulate serotonergic activity, potentially normalizing it in conditions of dysregulation. patsnap.com

Gepirone demonstrates a high and selective affinity for 5-HT1A receptors. nih.govmedchemexpress.com Compared to the anxiolytic drug buspirone (B1668070), gepirone shows much greater selectivity for 5-HT1A receptors over dopamine (B1211576) D2 receptors. ncats.ioresearchgate.net Specifically, gepirone has a 30- to 50-fold lower affinity for the D2 receptor compared to buspirone. wikipedia.orgdrugs.com The binding affinity (Ki) of gepirone for the 5-HT1A receptor has been reported to be 38 nM. drugbank.comnih.gov Its active metabolite, 3'-OH-gepirone, also binds to 5-HT1A receptors with a Ki of 58 nM. drugbank.comnih.gov

Binding Affinity of Gepirone and its Metabolite

Compound Receptor Binding Affinity (Ki)
Gepirone 5-HT1A 38 nM
3'-OH-gepirone 5-HT1A 58 nM
1-PP (metabolite) α2-adrenergic 42 nM

Data sourced from DrugBank Online and PubChem. drugbank.comnih.gov

Gepirone exhibits a differential action at presynaptic and postsynaptic 5-HT1A receptors. ncats.ionih.govresearchgate.net It acts as a full agonist at presynaptic 5-HT1A autoreceptors, which are located on the soma and dendrites of serotonin neurons in the raphe nuclei. ncats.ionih.gov Activation of these autoreceptors inhibits serotonin synthesis and release. nih.gov At postsynaptic 5-HT1A receptors, located in brain regions like the hippocampus and cortex, gepirone functions as a partial agonist. ncats.ionih.gov This dual action allows gepirone to modulate serotonergic neurotransmission in a complex manner. nih.gov

Chronic administration of gepirone leads to the desensitization of presynaptic 5-HT1A autoreceptors. patsnap.comncats.io This desensitization is a key aspect of its therapeutic effect. Initially, by stimulating these autoreceptors, gepirone may decrease serotonin release. patsnap.com However, with long-term treatment, the autoreceptors become less sensitive. patsnap.comncats.io This reduction in the inhibitory feedback mechanism ultimately leads to an increase in the firing rate of serotonin neurons and enhanced serotonin release in terminal fields. patsnap.com Studies have suggested that this desensitization may involve the internalization of the 5-HT1A autoreceptors. jneurosci.org The desensitization of these autoreceptors is thought to contribute to the antidepressant effects of the drug. mdpi.com

5-HT2A Receptor Antagonism

In addition to its effects on 5-HT1A receptors, gepirone also functions as an antagonist at 5-HT2A receptors. mghpsychnews.orgmghpsychnews.orgdrugs.compsyclarityhealth.comabmole.comijpsjournal.com 5-HT2A receptors are widely distributed in the central nervous system, including in brain regions crucial for learning and cognition. drugs.compsyclarityhealth.com Abnormal activity of these receptors has been linked to various psychiatric disorders. drugs.compsyclarityhealth.comijpsjournal.com By blocking these receptors, gepirone may exert additional antidepressant and antipsychotic-like effects. psyclarityhealth.comijpsjournal.com

Non-Serotonin Receptor System Interactions

Dopamine Receptor Binding Profile (e.g., D2 Receptor)

Gepirone hydrochloride demonstrates a comparatively low affinity for dopamine D2 receptors. fda.govportico.org Unlike some other psychotropic agents, particularly older anxiolytics like buspirone, gepirone shows a much greater selectivity for 5-HT1A receptors over D2 receptors. portico.orgwikipedia.orgresearchgate.net This distinction is pharmacologically significant, as high affinity for D2 receptors is often associated with extrapyramidal side effects. An FDA review document noted that gepirone had little to no significant affinity for D1 or D2 receptors. fda.gov This low affinity for dopaminergic receptors suggests that the primary therapeutic effects of gepirone are not mediated through direct D2 receptor modulation. portico.org

Alpha-2 Adrenergic Receptor Antagonism via Metabolites

A significant aspect of gepirone's pharmacology involves the activity of its major metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP). wikipedia.orgnih.gov Gepirone is extensively metabolized, and 1-PP is found in plasma at higher concentrations than the parent compound. wikipedia.orgnih.gov This metabolite is a potent antagonist of alpha-2 adrenergic receptors. wikipedia.orgnih.govcaymanchem.com The Ki value for 1-PP at α2 receptors has been reported to be approximately 42 nM, and in other studies to range from 7.3–40 nM. wikipedia.orgnih.gov

Intracellular Signaling Cascades and Second Messenger Systems

The interaction of this compound with its primary target, the 5-HT1A receptor, initiates a series of intracellular events that modulate neuronal function. These signaling cascades are central to its therapeutic effects.

G-Protein Coupled Receptor Coupling Dynamics

Gepirone acts as a partial agonist at 5-HT1A receptors, which are G-protein coupled receptors (GPCRs). nih.govnih.gov These receptors are linked to inhibitory G-proteins, specifically the Gi/o family. mdpi.comwikipedia.orgnih.gov Upon agonist binding, the receptor undergoes a conformational change that triggers the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the G-protein. wikipedia.orgpnas.org This activation leads to the dissociation of the Gα subunit from the Gβγ dimer, both of which can then interact with downstream effector proteins. mdpi.comwikipedia.org The 5-HT1A receptor's coupling to Gi/o proteins is a critical first step in its signal transduction. wikipedia.orgnih.gov Studies have noted that 5-HT1A receptors can couple to different Gα subunits depending on their location; for instance, coupling mainly to Gαo in the hippocampus and Gαi3 in the raphe nucleus. mdpi.comnih.gov

Downstream Molecular Signaling Pathway Activation

The activation of Gi/o proteins by the gepirone-bound 5-HT1A receptor leads to the modulation of several downstream signaling pathways.

One of the primary canonical pathways involves the inhibition of adenylyl cyclase by the activated Gα subunit. wikipedia.orgnih.gov This enzyme is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). pnas.orgmdpi.com The inhibition of adenylyl cyclase results in decreased intracellular levels of cAMP. wikipedia.org A reduction in cAMP leads to decreased activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous cellular proteins, including transcription factors that regulate gene expression. wikipedia.orgmdpi.com

In parallel, the liberated Gβγ subunit complex directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels. nih.govmdpi.comnih.gov The activation of GIRK channels causes an efflux of potassium ions, leading to hyperpolarization of the neuronal membrane. wikipedia.org This hyperpolarization makes the neuron less excitable and reduces its firing rate, an effect that is thought to contribute significantly to the anxiolytic properties of 5-HT1A agonists. wikipedia.org Additionally, activation of 5-HT1A receptors can lead to the inhibition of voltage-gated calcium channels, further reducing neuronal excitability.

Table of Mentioned Compounds

Preclinical Neurobiological and Behavioral Research

Animal Models of Neuropsychiatric Phenomena

Gepirone (B1671445) has been evaluated in several animal models that assess behaviors related to stress and aversion, which are key features of anxiety and depressive disorders.

The learned helplessness model, an established paradigm for studying depression, involves exposing animals to uncontrollable and inescapable stress, which typically leads to deficits in subsequent escape learning. Research indicates that 5-HT1A agonists, including gepirone, demonstrate antidepressant-like properties in this model. nih.govqueensu.ca

One study investigated the effects of gepirone in both well-nourished and protein-calorie malnourished (PCM) rats subjected to the learned helplessness paradigm. scielo.brresearchgate.net In well-nourished rats, acute administration of gepirone was found to increase the escape latency in animals that had been exposed to inescapable shocks, suggesting a potential anxiogenic-like effect with acute dosing in this specific model. scielo.brscielo.brscielo.br This effect was not observed in the malnourished rats, which was interpreted as a potential consequence of neurochemical alterations in the serotonergic system, specifically a decrease in 5-HT1A receptors, leading to a reduced reactivity to gepirone. scielo.brscielo.br

Interestingly, the study by Camargo et al. (2008) noted a non-monotonic dose-response curve for gepirone in well-nourished animals, with the most significant effect on increasing escape latency observed at an intermediate dose. scielo.brscielo.br It is also important to note the role of gepirone's metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP). Studies on other 5-HT1A agonists like buspirone (B1668070) have shown that 1-PP can antagonize the reversal of helpless behavior, suggesting that this metabolite might impair the antidepressant-like effects of the parent compound in the learned helplessness model. nih.gov

Interactive Table: Effects of Gepirone in the Learned Helplessness Paradigm
Study Focus Animal Model Key Findings Reference
Gepirone in Malnourished RatsWell-nourished and Protein-Calorie Malnourished (PCM) Wistar RatsAcute gepirone increased escape latency in well-nourished rats exposed to inescapable shock. No significant effect was observed in PCM rats. scielo.brresearchgate.netscielo.br
Role of Metabolite 1-PPRatsThe metabolite 1-PP may antagonize the antidepressant-like effects of 5-HT1A agonists in this paradigm. nih.gov
General Effect of 5-HT1A AgonistsRats5-HT1A agonists, including gepirone, are reported to have antidepressant-like effects in the learned helplessness model. queensu.ca

The forced swim test (FST) is a widely used behavioral despair model for screening potential antidepressant compounds. In this test, gepirone has demonstrated antidepressant-like activity. Studies in rats have shown that gepirone potently and in a dose-dependent manner shortens the time of immobility. cambridge.org This effect suggests an antidepressant-like action.

Furthermore, research has highlighted the influence of gepirone's metabolism on its activity in the FST. The common metabolite of gepirone, 1-(2-pyrimidinyl)-piperazine (1-PP), was found to be inactive when administered alone. However, when metabolism was inhibited by proadifen, the anti-immobility effect of gepirone was potentiated. This suggests that the antidepressant-like activity of gepirone in this model can be attenuated by its metabolism to 1-PP.

Interactive Table: Gepirone Effects in the Forced Swim Test
Parameter Observation Proposed Mechanism Reference
Immobility TimeDose-dependently shortenedActivation of postsynaptic 5-HT1A receptors; potential involvement of the dopamine (B1211576) system. cambridge.org
Effect of Metabolite (1-PP)1-PP is inactive; inhibition of metabolism potentiates gepirone's effect.The antidepressant-like activity of gepirone is attenuated by its metabolism to 1-PP.

The elevated plus-maze (EPM) is a standard animal model for assessing anxiety-related behavior, based on the conflict between a rodent's natural tendency to explore a novel environment and its fear of open, elevated spaces. The effects of gepirone in the EPM have been shown to be dependent on the duration of administration.

Acute treatment with gepirone in rats has been observed to produce an anxiogenic-like profile. scielo.brscielo.br This is characterized by a decrease in behaviors such as head dipping and activity in the open arms of the maze, along with an increase in risk assessment behaviors. scielo.brscielo.br Conversely, chronic administration of gepirone results in an anxiolytic-like profile, which is consistent with its clinical use where therapeutic effects are typically observed after several weeks of treatment. scielo.brscielo.br

In mice, gepirone has been shown to increase the number of entries into and the duration of time spent in the open arms of the EPM, further supporting its anxiolytic-like effects. queensu.ca This action was counteracted by the selective 5-HT1A antagonist WAY 100635, confirming the involvement of 5-HT1A receptors in modulating anxiety. queensu.ca

Interactive Table: Summary of Gepirone Effects in the Elevated Plus-Maze
Administration Animal Model Observed Effect Interpretation Reference
AcuteRatsDecreased open arm activity, increased risk assessment.Anxiogenic-like scielo.brscielo.br
ChronicRatsIncreased open arm activity.Anxiolytic-like scielo.brscielo.br
AcuteMiceIncreased open arm entries and duration.Anxiolytic-like queensu.ca

Gepirone has been evaluated in models of aggressive behavior, such as isolation-induced aggression in mice and apomorphine-induced aggression in rats. In isolation-induced aggressive mice, gepirone potently inhibited attacks against an intruder mouse without inducing sedation or ataxia. researchgate.net This anti-aggressive effect was potentiated by the co-administration of serotonin (B10506) receptor blockers like methiothepin (B1206844) or methysergide, suggesting that gepirone's primary effect is to decrease serotonergic neurotransmission. researchgate.net

In a model of apomorphine-induced aggressive behavior in rats, gepirone treatment was found to decrease the intensity of aggressiveness. scielo.br A study showed that gepirone attenuated this type of aggressive behavior. nih.gov The anti-aggressive effect of gepirone is thought to be mediated through 5-HT1A receptors. queensu.ca However, one study noted that the anti-aggressive effect of gepirone was not reversed by the 5-HT1A receptor antagonist WAY 100635, suggesting a complex mechanism that may involve more than just this receptor subtype. nih.gov

The assessment of exploratory behavior and locomotor activity is important to rule out confounding effects of sedation or hyperactivity when interpreting results from other behavioral tests. Studies have shown that 5-HT1A receptor agonists, including gepirone, can dose-dependently decrease the exploratory behavior of experimentally naive rats. nih.gov However, gepirone has been reported to have only a weak effect on locomotor activity and stereotyped behavior in apomorphine-presensitized rats. nih.gov

In the context of the elevated plus-maze, acute administration of gepirone in rats led to a decrease in exploratory behaviors such as head dipping and end-arm activity. scielo.br It has also been noted that gepirone does not significantly alter locomotion in models of anxiety, which supports the interpretation that its effects in these models are not primarily due to changes in general activity levels. scielo.br

Models of Aversive and Stress-Induced Behaviors

Neurotransmitter System Modulation in Animal Models

Gepirone's primary pharmacological characteristic is its selective partial agonism at serotonin 5-HT1A receptors. nih.govpharmacytimes.com This interaction is central to its modulation of various neurotransmitter systems, as demonstrated in a range of animal models.

Serotonergic System Activity Regulation

Gepirone potently inhibits serotonergic impulse flow from the dorsal raphe nucleus. nih.gov This action is a direct result of its agonist activity at presynaptic 5-HT1A autoreceptors, which serve as a negative feedback mechanism for serotonin release. By stimulating these autoreceptors, gepirone reduces the firing rate of serotonin neurons, leading to a decrease in serotonin release in projection areas like the hippocampus. nih.gov In studies using isolation-induced aggressive mice, this decrease in serotonergic neurotransmission was linked to the drug's anti-aggressive effects, which were potentiated by co-administration of serotonin receptor antagonists like methiothepin or methysergide. nih.gov

Furthermore, research indicates that gepirone's antidepressant-like effects in the forced swimming test in rats are mediated by the activation of postsynaptic 5-HT1A receptors. nih.gov This suggests a dual action on the serotonergic system: a reduction in serotonin release via presynaptic autoreceptor stimulation and a direct stimulation of postsynaptic receptors that contributes to its behavioral effects. nih.gov The compound has also been shown to displace [3H]-5HT from the 5-HT1A binding site in the hippocampus. nih.gov

Impact on Catecholaminergic Neurotransmission

The influence of gepirone extends beyond the serotonergic system to catecholaminergic pathways, particularly dopamine. In contrast to its structural analog buspirone, which markedly increases dopaminergic impulse flow, gepirone has been found to inhibit the firing of most cells in the substantia nigra zona compacta in rats. nih.gov This inhibitory effect on dopaminergic neurons was reversible by the administration of the dopamine receptor antagonist haloperidol. nih.gov

Interestingly, while gepirone itself inhibits dopamine neuron firing, its major metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), has been shown to increase their firing rates. nih.gov This highlights the complex and sometimes opposing effects of the parent drug and its metabolites on catecholaminergic neurotransmission. Moreover, the antidepressant-like effects of gepirone in the forced swimming test were antagonized by the dopamine receptor antagonist haloperidol, suggesting an involvement of the dopaminergic system in its mechanism of action. nih.gov

Neuroplasticity and Neurogenesis Studies in Preclinical Models

Emerging research has focused on the role of neuroplasticity and neurogenesis in the therapeutic effects of antidepressant compounds. Preclinical studies have begun to explore the impact of gepirone in these domains.

Hippocampal Neurogenesis Investigations

The hippocampus is a key brain region for learning, memory, and mood regulation, and it is one of the few areas where new neurons are generated throughout adulthood, a process known as adult hippocampal neurogenesis (ahNG). dovepress.com Chronic stress, a major contributor to depressive disorders, is known to negatively regulate ahNG. dovepress.com Antidepressant treatments, in general, are proposed to exert some of their therapeutic effects by promoting hippocampal neurogenesis. nih.gov

While direct studies on gepirone's effect on hippocampal neurogenesis are still developing, the broader class of antidepressants has been shown to increase the proliferation of neuronal progenitor cells in the hippocampus. nih.gov This facilitation of neurogenesis is considered a common effect of chronic antidepressant treatment. nih.gov Given gepirone's mechanism of action within the serotonergic system, which is intricately linked to the regulation of neurogenesis, it is a key area for ongoing investigation.

Brain-Derived Neurotrophic Factor (BDNF) Signaling Research

Brain-Derived Neurotrophic Factor (BDNF) is a key molecule involved in neuroplasticity, promoting neuronal survival, growth, and the formation of new synapses. mdpi.com Preclinical studies have established a strong link between antidepressant action and the upregulation of BDNF signaling. nih.govmdpi.com Antidepressants have been shown to increase the expression of BDNF in the hippocampus. nih.gov

Research has demonstrated that normal BDNF signaling is crucial for the long-term survival of new neurons in the hippocampus. nih.gov In preclinical models, the antidepressant-induced increase in the number of surviving newborn neurons was significantly diminished in mice with reduced BDNF signaling. nih.gov This suggests that the neuroplastic effects of antidepressants are at least partially mediated by the BDNF system. The activation of intracellular signaling pathways such as mitogen-activated protein (MAP) kinase and phosphoinositide 3-kinase (PI3-K)/Akt, which are crucial for cell proliferation and survival, is a common downstream effect of both antidepressant treatment and BDNF signaling. nih.gov

Developmental Neuropharmacology in Juvenile Animal Models

The neuropharmacological effects of psychotropic medications can differ significantly between adult and juvenile populations due to ongoing brain development. Research into the effects of gepirone in juvenile animal models is a critical area for understanding its potential impact on the developing nervous system. While specific data on gepirone in juvenile models is not extensively detailed in the provided search results, the established principles of developmental neuropharmacology highlight the importance of such studies. The developing brain exhibits unique sensitivities to pharmacological agents that modulate neurotransmitter systems like serotonin and dopamine, which are undergoing significant maturational changes. Future preclinical research in this area will be essential for a comprehensive understanding of gepirone's neurobiological profile.

Early Life Exposure and Long-Term Behavioral Effects

No preclinical studies were identified that specifically investigated the long-term behavioral effects of early life (prenatal or neonatal) exposure to gepirone hydrochloride.

Assessment of Motor Activity and Cognitive Function in Developing Organisms

No preclinical studies were identified that specifically assessed motor activity and cognitive function in developing organisms following exposure to this compound.

Advanced Methodologies and Analytical Approaches in Gepirone Research

In Vitro Receptor Binding and Functional Assays

In vitro assays are fundamental in characterizing the interaction of Gepirone (B1671445) and its metabolites with specific molecular targets. These techniques quantify binding affinity and functional consequences of this binding, such as signal transduction.

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a compound for a specific receptor. nih.gov This technique involves incubating a tissue preparation (e.g., brain homogenates) or cells expressing the receptor of interest with a radiolabeled ligand (a molecule that binds to the receptor) of known high affinity. nih.govacnp.org The unlabeled investigational drug, such as Gepirone, is then added in increasing concentrations to compete with and displace the radioligand from the receptor. The concentration of the investigational drug that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can be converted to a dissociation constant (Ki), which reflects the affinity of the drug for the receptor. google.com A lower Ki value indicates a higher binding affinity.

Extensive in vitro binding studies have been conducted to determine the primary and secondary pharmacology of Gepirone and its active metabolites, 3'-OH-gepirone and 1-(2-pyrimidinyl)piperazine (1-PP). google.comdrugbank.comfda.gov These studies confirm that Gepirone and its 3'-OH metabolite are selective agonists for the 5-HT₁ₐ receptor. google.com In comparison to its structural analog, buspirone (B1668070), Gepirone demonstrates a higher affinity for the 5-HT₁ₐ receptor and notably lower activity at dopamine (B1211576) D₂ receptors. The metabolite 3'-OH-gepirone is even more selective for the 5-HT₁ₐ receptor than the parent compound, with only weak affinity for dopaminergic and alpha-adrenergic receptors. google.com The 1-PP metabolite, however, shows a notable affinity for α₂-adrenergic receptors. drugbank.com

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Gepirone and its Metabolites
Compound5-HT₁ₐ Receptorα₂-Adrenergic ReceptorDopamine D₂ Receptor
Gepirone38 drugbank.com-Low Affinity
3'-OH-Gepirone58 drugbank.comWeak Affinity google.comWeak Affinity google.com
1-PP-42 drugbank.com-

Functional assays are critical to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. Since the 5-HT₁ₐ receptor is a G-protein-coupled receptor (GPCR), its activation initiates intracellular second messenger signaling cascades. bmglabtech.comnih.gov The 5-HT₁ₐ receptor is typically coupled to the Gᵢ/Gₒ protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). csic.es

Assays measuring cAMP levels are therefore a direct functional readout of 5-HT₁ₐ receptor activation. bmglabtech.comcore.ac.uk In these experiments, cells expressing the 5-HT₁ₐ receptor are first stimulated with an agent like forskolin (B1673556) to increase basal cAMP production. The ability of an agonist like Gepirone to then reduce these elevated cAMP levels is quantified, typically using techniques like enzyme-linked immunosorbent assay (ELISA) or competitive binding assays with labeled cAMP. bmglabtech.comcore.ac.uk

Alternatively, GPCR activation can lead to the mobilization of intracellular calcium (Ca²⁺), which can be measured using fluorescent dyes. nih.govmultispaninc.com Homogeneous, fluorescence-based assays provide a high-throughput method to detect intracellular calcium mobilization following receptor stimulation. multispaninc.com These functional assays confirm that Gepirone behaves as a partial agonist at the 5-HT₁ₐ receptor.

Prolonged or repeated exposure to an agonist can lead to receptor desensitization and internalization, a process where receptors are removed from the cell surface and sequestered within the cell. This is a key mechanism of cellular adaptation. Studying receptor internalization provides insight into the long-term cellular effects of a drug.

These studies often employ techniques such as immunocytochemistry or the use of fluorescently-tagged receptors or ligands in cell culture models. Following chronic exposure to an agonist like Gepirone, changes in the location and density of 5-HT₁ₐ receptors on the cell surface can be visualized and quantified. Autoradiography using radioligands that bind to the receptor can also be performed on brain sections from animals treated long-term with the drug to assess changes in receptor density in different brain regions. nih.gov Research indicates that long-term administration of 5-HT₁ₐ receptor agonists like Gepirone leads to a desensitization of presynaptic 5-HT₁ₐ autoreceptors, a key adaptation thought to be central to its therapeutic effect. jneurosci.orginvivochem.com

In Vivo Microdialysis for Neurotransmitter Level Monitoring

In vivo microdialysis is a powerful technique for monitoring the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. nih.govnih.govmdpi.com The method involves implanting a small, semi-permeable probe into a target brain area, such as the hippocampus or dorsal raphe nucleus. oatext.com The probe is continuously perfused with a physiological solution, and substances from the surrounding extracellular space diffuse across the membrane into the perfusion fluid (dialysate). nih.gov The collected dialysate is then analyzed, typically using high-performance liquid chromatography (HPLC) with electrochemical detection, to quantify neurotransmitter levels. nih.govmdpi.com

This technique has been instrumental in demonstrating the in vivo effects of Gepirone on the serotonergic system. oatext.com As a 5-HT₁ₐ agonist, Gepirone acts on presynaptic autoreceptors located on serotonergic neurons in the raphe nuclei. oatext.com Activation of these autoreceptors inhibits the firing of serotonin (B10506) neurons and reduces serotonin (5-HT) synthesis and release. csic.esoatext.com Microdialysis studies have confirmed this mechanism, showing that systemic administration of Gepirone significantly decreases the extracellular levels of 5-HT in forebrain regions like the hippocampus. oatext.com

Table 2: Effect of 5-HT₁ₐ Agonists on Hippocampal 5-HT Levels Measured by In Vivo Microdialysis
CompoundEffect on Extracellular 5-HTPresumed Site of Action
GepironeDecrease oatext.comPresynaptic 5-HT₁ₐ Autoreceptors oatext.com
Ipsapirone (B1662301)Decrease oatext.comPresynaptic 5-HT₁ₐ Autoreceptors oatext.com
BuspironeDecrease oatext.comPresynaptic 5-HT₁ₐ Autoreceptors oatext.com

Neuroimaging Techniques in Preclinical Models (e.g., PET, fMRI)

Advanced neuroimaging techniques such as Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI) are critical tools in preclinical research to investigate the in vivo effects of psychotropic compounds like Gepirone hydrochloride. frontiersin.org These non-invasive methods allow for the longitudinal study of drug-target engagement, receptor occupancy, and the modulation of brain network activity in animal models, providing a translational bridge to human studies. jove.com

Receptor Occupancy Studies

Positron Emission Tomography (PET) is a powerful molecular imaging technique used to quantify the in vivo binding of a drug to its target receptor. In preclinical gepirone research, PET studies are designed to measure the degree to which gepirone occupies 5-HT1A receptors in specific brain regions. This is accomplished by using a radiolabeled ligand (a "tracer") that binds to the same receptor.

The classic and most widely used tracer for 5-HT1A receptors is the antagonist [¹¹C]WAY 100635. psychiatryonline.orgnih.gov In a typical preclinical study, an animal model (e.g., a rat or non-human primate) would undergo a baseline PET scan with [¹¹C]WAY 100635 to measure the baseline receptor availability. Subsequently, the animal is administered gepirone, and a second PET scan is performed. The displacement of the radiotracer by the unlabeled drug leads to a reduction in the PET signal. The percentage change between the baseline and post-drug scans is then used to calculate the receptor occupancy. nih.gov

Given the differential pre- and postsynaptic actions of gepirone, a key outcome of such studies would be to determine if it shows preferential occupancy in certain brain regions. For example, studies with other 5-HT1A ligands have shown higher occupancy in the raphe nuclei (rich in presynaptic autoreceptors) compared to cortical or hippocampal areas (dominated by postsynaptic receptors). nih.gov More advanced methodologies also employ agonist radiotracers, such as [18F]F13640, which preferentially bind to receptors in a high-affinity, functional state, potentially offering a more direct measure of the functional consequences of receptor binding. kcl.ac.uk While specific PET occupancy data for gepirone in preclinical models is not widely published, the methodology provides a quantitative framework to confirm target engagement and explore its regional selectivity in the living brain.

Brain RegionPrimary Receptor PopulationHypothetical Gepirone OccupancyRationale / Investigated EffectRelevant PET Tracer Examples
Dorsal Raphe NucleusPresynaptic 5-HT1A AutoreceptorsHighCorrelates with autoreceptor desensitization and modulation of serotonin neuron firing.[¹¹C]WAY 100635 (Antagonist), [18F]F13640 (Agonist)
HippocampusPostsynaptic 5-HT1A ReceptorsModerateCorrelates with modulation of neuronal activity in limbic circuits.[¹¹C]WAY 100635 (Antagonist), [18F]F13640 (Agonist)
Prefrontal CortexPostsynaptic 5-HT1A ReceptorsModerateCorrelates with effects on mood and cognition.[¹¹C]WAY 100635 (Antagonist), [18F]F13640 (Agonist)
Note: This table is illustrative of the data that would be generated from a preclinical PET receptor occupancy study based on the known mechanism of 5-HT1A agonists. Specific quantitative data for this compound from such studies are not publicly available.

Functional Brain Connectivity Analysis

Functional Magnetic Resonance Imaging (fMRI) is used in preclinical models to investigate how a compound alters large-scale brain network dynamics. This is typically done by measuring the Blood-Oxygen-Level-Dependent (BOLD) signal, which is an indirect marker of neuronal activity. jove.com Resting-state fMRI (rs-fMRI) is particularly valuable as it assesses the intrinsic functional architecture of the brain by measuring spontaneous, low-frequency fluctuations in the BOLD signal when the animal is not engaged in a specific task. frontiersin.org

In the context of gepirone research, rs-fMRI can be used in animal models of depression to determine if the compound normalizes aberrant patterns of functional connectivity. frontiersin.org Functional connectivity refers to the temporal correlation of the BOLD signal between different, often anatomically distant, brain regions. These correlations are organized into distinct resting-state networks. For depression research, key networks of interest include the Default Mode Network (DMN), the Salience Network (SN), and the Central Executive Network (CEN). lsuhsc.edu

A preclinical study would involve acquiring rs-fMRI data from an animal model of depression before and after chronic treatment with gepirone. The analysis would involve calculating correlation maps to see how connectivity within and between key networks is altered by the treatment. For instance, based on findings with other antidepressants, it might be hypothesized that gepirone would reduce pathologically elevated connectivity within the DMN or alter the connectivity between the DMN and other networks involved in mood regulation. lsuhsc.edu This approach provides a systems-level view of the drug's mechanism of action, complementing the molecular information from PET studies.

Brain Network / ConnectionHypothesized Alteration in Animal Model of DepressionHypothesized Effect of Gepirone TreatmentPotential Functional Interpretation
Within Default Mode Network (DMN)HyperconnectivityDecreased Connectivity (Normalization)Reduction in ruminative-like processes.
Connectivity between Amygdala and Prefrontal CortexAltered (Increased or Decreased)Normalization of Connectivity StrengthImproved emotional regulation.
Within Salience Network (SN)HyperconnectivityDecreased Connectivity (Normalization)Reduced bias towards negative stimuli.
Note: This table illustrates the potential findings from a preclinical fMRI functional connectivity study, based on established neurobiological models of depression and antidepressant action. Specific fMRI data for this compound are not publicly available.

Comparative Pharmacology and Analog Research

Structure-Activity Relationship (SAR) Studies of Gepirone (B1671445) and its Analogs

The pharmacological activity of gepirone and its analogs is intrinsically linked to their chemical structure. As part of the azapirone class, these compounds typically consist of three key components: an arylpiperazine head, a flexible alkyl chain (linker), and a terminal imide moiety. SAR studies explore how modifications to each of these parts influence receptor binding and functional activity. acnp.org

Gepirone is structurally an analog of buspirone (B1668070). fda.gov The structure-activity relationship for gepirone indicates that the substitution of two methyl groups on the five-membered ring is a key feature. ijpsjournal.com Research has shown that replacing just one of these methyl groups can lead to an inactive molecule, while substituting both methyl groups with larger ethyl groups results in diminished efficacy. ijpsjournal.com The arylpiperazine portion of the molecule is critical for its interaction with serotonin (B10506) receptors. For many long-chain arylpiperazines, there is considerable structural flexibility that allows for high-affinity binding to 5-HT1A receptors. acnp.org The pyrimidinyl group on the piperazine (B1678402) ring is a common feature among several 5-HT1A receptor agonists and is essential for its receptor interaction. The butyl linker connecting the piperazine ring to the glutarimide-like tail provides the optimal length and flexibility for the molecule to adopt the correct conformation for receptor binding.

Comparative Analysis with Other 5-HT1A Receptor Agonists (e.g., Buspirone, Ipsapirone)

Gepirone belongs to the azapirone family, which includes other notable 5-HT1A receptor agonists like buspirone and ipsapirone (B1662301). nih.govresearchgate.net While they share a common mechanism of action through 5-HT1A receptor agonism, there are significant differences in their receptor selectivity and efficacy.

Gepirone demonstrates greater selectivity and efficacy as a 5-HT1A agonist compared to its predecessor, buspirone. wikipedia.org Unlike buspirone, gepirone has a negligible affinity for dopamine (B1211576) D2 receptors, which is a significant point of differentiation. wikipedia.org Buspirone, in contrast, shows affinity for D2 receptors, where it can act as both an antagonist and agonist. hres.ca Both gepirone and ipsapirone are reported to exhibit stronger 5-HT1A agonism compared to buspirone.

In a study investigating the inhibition of tyrosine hydroxylation in rat striatum, a functional measure of 5-HT1A receptor activation, gepirone, buspirone, and ipsapirone all acted as full agonists. However, their potencies varied, with buspirone and ipsapirone being moderately potent, while gepirone was less potent in this specific assay. nih.gov

CompoundPrimary TargetMechanismComparative Potency (Tyrosine Hydroxylation Inhibition EC50)Dopamine D2 Receptor Affinity
Gepirone5-HT1A ReceptorSelective Partial Agonist836 µM nih.govNegligible wikipedia.org
Buspirone5-HT1A ReceptorPartial Agonist48.4 µM nih.govPresent wikipedia.orghres.ca
Ipsapirone5-HT1A ReceptorPartial Agonist50 µM nih.govLow

Research on Metabolite-Specific Pharmacological Profiles

The pharmacological activity of gepirone is attributed to both the parent drug and its major metabolites. nih.gov Gepirone and its 3'-OH-gepirone metabolite are agonists at 5-HT1A receptors. drugbank.comnih.gov In contrast, the 1-PP metabolite has a different pharmacological profile. It is a potent antagonist of the α2-adrenergic receptor and also acts as a weak partial agonist at the 5-HT1A receptor. wikipedia.orgwikipedia.org The α2-adrenergic antagonist activity of 1-PP is thought to contribute to the therapeutic effects of the azapirone drugs. nih.govcaymanchem.com This metabolite is common to several azapirones, including buspirone, ipsapirone, and tandospirone. nih.gov Unlike the parent compounds, 1-PP readily accumulates in the brain. tandfonline.com

CompoundReceptor TargetBinding Affinity (Ki)Pharmacological Action
Gepirone5-HT1A38 nM drugbank.comnih.govPartial Agonist wikipedia.org
3'-OH-gepirone5-HT1A58 nM drugbank.comnih.govAgonist drugbank.comnih.gov
1-(2-pyrimidinyl)-piperazine (1-PP)α2-adrenergic7.3-40 nM wikipedia.orgAntagonist wikipedia.orgwikipedia.org
5-HT1A414 nM wikipedia.orgPartial Agonist (weak) wikipedia.org

Development of Novel Gepirone Derivatives with Modified Receptor Selectivity

Research into novel derivatives related to gepirone's structural class aims to create compounds with improved efficacy, selectivity, and functional activity at the 5-HT1A receptor and other targets. The development of biased agonists, which preferentially activate specific downstream signaling pathways of a receptor, is a key area of modern pharmacology.

Studies have focused on modifying the core structure of arylpiperazines to enhance selectivity and achieve desired functional outcomes. For instance, research into novel indolealkylpiperazine derivatives has yielded compounds with potent and selective 5-HT1A receptor agonism. mdpi.com Another area of investigation involves creating derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which have shown high affinity and selectivity for 5-HT1A receptors while demonstrating diversified functional profiles in signaling assays like ERK1/2 phosphorylation and β-arrestin recruitment. acs.org The goal of such research is to separate the desired therapeutic effects from potential side effects by fine-tuning the interaction with the receptor and its subsequent cellular response. These efforts to synthesize novel derivatives with modified receptor selectivity may lead to the next generation of therapeutics for central nervous system disorders. mdpi.comacs.org

Future Directions and Emerging Research Avenues for Gepirone Hydrochloride

Investigation of Polypharmacological Profiles beyond Primary Targets

Table 1: Known and Potential Pharmacological Targets of Gepirone (B1671445) and its Metabolites

CompoundTargetKnown/Potential ActionReference
Gepirone5-HT1A ReceptorSelective Partial Agonist neiglobal.compatsnap.com
Gepirone5-HT2A ReceptorPotential Antagonist ijpsjournal.com
GepironeDopamine (B1211576) D2 ReceptorNegligible Affinity wikipedia.org
1-(2-pyrimidinyl)-piperazine (1-PP)α2-Adrenergic ReceptorAntagonist wikipedia.orgdrugbank.com
3-OH-gepirone5-HT1A ReceptorAgonist bioworld.com

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Mechanisms

"Omics" technologies offer a powerful, system-wide approach to understanding drug action by simultaneously measuring entire sets of biological molecules. humanspecificresearch.orgnih.gov Applying these technologies to gepirone research can uncover novel mechanisms and identify predictive biomarkers.

Genomics: While gepirone's primary target is known, pharmacogenomic studies can identify genetic variations (e.g., in the 5-HT1A receptor gene or metabolic enzymes like CYP3A4) that influence an individual's response to the drug. wikipedia.orgisaaa.org This could pave the way for personalized medicine, tailoring treatment based on a patient's genetic makeup. humanspecificresearch.org

Proteomics: This involves the large-scale study of proteins. humanspecificresearch.org Proteomic analysis of brain tissue or peripheral cells from preclinical models treated with gepirone could reveal changes in protein expression or post-translational modifications downstream of 5-HT1A receptor activation. This could identify new pathways affected by the drug beyond direct serotonin (B10506) signaling.

Metabolomics: As the study of the complete set of metabolites in a biological system, metabolomics provides a functional readout of the cellular state. nih.gov Analyzing the metabolome of patients before and after gepirone treatment could reveal metabolic signatures associated with therapeutic response and offer insights into the systemic effects of the drug. isaaa.org

Table 2: Potential Applications of Omics Technologies in Gepirone Research

Omics FieldDefinitionPotential Application for Gepirone
GenomicsStudy of an organism's complete set of DNA (genome). isaaa.orgIdentify genetic variants influencing treatment response and metabolism (pharmacogenomics).
ProteomicsLarge-scale study of proteins, their structures, and functions. humanspecificresearch.orgReveal changes in protein networks downstream of 5-HT1A receptor activation.
MetabolomicsStudy of the complete set of small-molecule metabolites within a biological system. nih.govDiscover metabolic biomarkers that predict therapeutic efficacy.

Computational Modeling and Molecular Dynamics Simulations of Receptor Interactions

Computational methods are invaluable for visualizing and understanding drug-receptor interactions at an atomic level. zib.de Future research can employ molecular modeling and molecular dynamics (MD) simulations to explore the precise binding of gepirone to the 5-HT1A receptor.

These in-silico techniques can:

Predict the exact binding pose of gepirone within the 5-HT1A receptor's binding pocket.

Identify the key amino acid residues responsible for the drug-receptor interaction.

Simulate the conformational changes in the receptor upon gepirone binding, clarifying how it acts as a partial agonist. umlub.pl

Compare the interaction of gepirone with that of its metabolites or other serotonergic drugs, providing a rationale for its unique pharmacological profile. wikipedia.org

MD simulations can model the receptor embedded in a lipid bilayer, providing a dynamic and physiologically relevant environment to study the stability of the drug-receptor complex over time. zib.denih.gov Such studies, building upon the known crystal structure of gepirone, could facilitate the rational design of next-generation compounds with improved efficacy or specificity. ijpsjournal.comumlub.pl

Integration of Preclinical Findings into Theoretical Neuropsychiatric Frameworks

Gepirone's mechanism of action aligns well with the classic monoaminergic theory of depression, which posits that a deficit in serotonin contributes to depressive symptoms. nih.govportico.org However, its specific profile as a selective 5-HT1A partial agonist allows for a refinement of this framework. By acting on both presynaptic autoreceptors and postsynaptic receptors, gepirone helps to normalize serotonergic neurotransmission. patsnap.comncats.io

Future research should aim to integrate preclinical findings into broader neuropsychiatric theories. For example, the GABAergic system is also implicated in depression, with patients showing reduced levels of the inhibitory neurotransmitter GABA. ulisboa.pt Research could explore whether the modulatory effects of gepirone on the serotonin system lead to downstream stabilization of GABAergic signaling, thus linking two major neurochemical hypotheses of depression. By connecting the molecular actions of gepirone to higher-level theories of neural circuit dysfunction in MDD, a more holistic understanding of its therapeutic effects can be achieved.

Q & A

Q. What are the primary pharmacological targets of gepirone hydrochloride, and how do they influence its therapeutic potential in anxiety and depression?

this compound is a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors, distinguishing it from SSRIs. This dual mechanism modulates serotonin neurotransmission, potentially reducing anxiety and depressive symptoms while minimizing sexual dysfunction side effects common to SSRIs . Preclinical studies emphasize its selectivity for 5-HT1A autoreceptors in the dorsal raphe nucleus, which regulates downstream serotonin release in limbic regions . Researchers should validate receptor binding affinity (e.g., via radioligand assays) and correlate findings with behavioral models like the forced swim test for depression or elevated plus maze for anxiety .

Q. How does this compound’s polymorphic behavior impact formulation stability and bioavailability?

this compound exhibits three polymorphic forms (I, II, III) with distinct melting points and thermodynamic stability. Form I is stable below 74°C, while Form II dominates above this threshold. Solubility differences between forms (e.g., 2.54 kcal/mol enthalpy gap at 25°C) necessitate rigorous polymorph screening during preformulation studies. Researchers should employ differential scanning calorimetry (DSC) and hot-stage microscopy to monitor phase transitions and ensure batch consistency .

PolymorphMelting Point (°C)Stability RangeKey Analytical Method
I180<74°CDSC, XRPD
II212>74°CSolubility Analysis
III200MetastableHot-Stage Microscopy

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

While specific SOPs for gepirone are not detailed in the evidence, general guidelines for serotonergic agents apply:

  • Use PPE (gloves, lab coats) certified for chemical resistance (e.g., nitrile gloves for hydrochloride salts).
  • Conduct hazard assessments for inhalation, dermal, and ocular exposure, referencing SDS templates for structurally related compounds like buspirone .
  • Store at 4°C in light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How should researchers design clinical trials to address gepirone’s inconsistent efficacy data in major depressive disorder (MDD)?

Gepirone’s mixed trial outcomes (e.g., positive subanalyses in anxious depression vs. failed primary endpoints) highlight the need for:

  • Stratified randomization : Enrich cohorts based on biomarkers (e.g., cortisol levels) or symptom clusters (e.g., HAM-D anxiety/somatization subscales) .
  • Adaptive dosing : Use flexible-dose regimens (e.g., 20–80 mg/day) to mitigate interpatient variability in CYP3A4 metabolism .
  • Placebo mitigation : Incorporate lead-in phases or biomarker-driven exclusion criteria to reduce placebo response rates, a key confounder in gepirone trials .

Q. What methodological approaches resolve contradictions in gepirone’s preclinical vs. clinical data?

Discrepancies between in vitro receptor binding and clinical efficacy may arise from:

  • Species differences : Validate gepirone’s pharmacokinetics in humanized rodent models.
  • Endpoint selection : Prioritize functional neuroimaging (e.g., fMRI of default mode network) over subjective scales to quantify serotonergic modulation .
  • Post hoc analyses : Apply machine learning to identify responder subgroups in negative trials, as done in the 2004 Mass General study .

Q. How can researchers optimize analytical methods to characterize this compound polymorphs?

Advanced characterization requires:

  • Thermal analysis : DSC to determine enthalpy of fusion and transition temperatures .
  • XRPD : Quantify crystallinity and detect amorphous content in API batches.
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity risks for Form I, which may impact tablet stability .

Q. What regulatory considerations apply to this compound research post-FDA approval?

Following its 2023 approval for MDD:

  • Comparative studies : Design head-to-head trials vs. SSRIs/SNRIs, focusing on tolerability endpoints (e.g., sexual dysfunction, weight gain).
  • Real-world evidence (RWE) : Leverage FDA’s Sentinel Initiative to monitor long-term safety in diverse populations .
  • Patent landscape : Note gepirone’s extended-release formulation (Exxua) exclusivity until 2030, limiting generic API availability for preclinical studies .

Methodological Resources

  • Preclinical Models : Use the Vogel conflict test (anxiety) and chronic mild stress model (depression) with gepirone doses adjusted for rodent metabolic scaling .
  • Clinical Trial Templates : Refer to the STAR*D trial framework for adaptive designs in treatment-resistant depression .
  • Analytical Standards : Follow USP <941> for polymorphism analysis and ICH Q6A for specification setting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.